molecular formula C12H11N3O2 B1679023 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one CAS No. 299442-43-6

2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one

Cat. No. B1679023
M. Wt: 229.23 g/mol
InChI Key: SOJUSNIBPPMLCC-UHFFFAOYSA-N
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Description

“2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one”, also known as NKY-80, is a potent and selective adenylyl cyclase inhibitor . It has a greater affinity for AC5 over AC3 and AC2 . It’s a cell-permeable quinazolinone containing a non-nucleoside compound .


Molecular Structure Analysis

The molecular formula of “2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one” is C12H11N3O2 . Its molecular weight is 229.23 g/mol .


Physical And Chemical Properties Analysis

The compound is an off-white to light brown powder . It is soluble in DMSO or methanol . The predicted boiling point is 464.9±47.0 °C and the predicted density is 1.360±0.06 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

Green Synthesis and Photocatalysis

Furan-2-carbaldehydes, derived from biomass, are utilized as efficient C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones, including 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one, through a ligand-free photocatalytic C–C bond cleavage process. This method emphasizes green chemistry principles by avoiding the need for protective groups for hydroxyl, carboxyl, amide, or secondary amino groups, showcasing the compound's role in sustainable chemical synthesis (Yu et al., 2018).

Antimicrobial and Anti-inflammatory Applications

Research into furan-functionalized quinazolin-4-amines, related to the core structure of 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one, has demonstrated substantial antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri. These compounds offer a promising platform for developing innovative antibiotic alternatives against bacterial infections, underscoring their potential in addressing plant bacterial diseases (Long et al., 2019).

Anticancer Research

The synthesis of derivatives such as 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), based on the quinazolinone framework, has led to compounds with potent antiproliferative activity against cancer cells. PVHD303, in particular, has been shown to disrupt microtubule formation and inhibit tumor growth in vivo, indicating the compound's significant potential as an anticancer agent (Suzuki et al., 2020).

Anti-tubercular Activity

Novel 2-furanyl-3-substituted quinazolin-4-one derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis H37RV strain, highlighting their potential in the development of new anti-tubercular drugs (Kumarachari et al., 2023).

Safety And Hazards

The compound is classified as an irritant . It has a GHS07 safety symbol and the signal word is "Warning" . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312a, P330, and P501a .

properties

IUPAC Name

2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJUSNIBPPMLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214613
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one

CAS RN

299442-43-6
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299442-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NKY80
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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